molecular formula C10H13ClN2O B1474497 1-(2-Chloropyridin-4-yl)piperidin-4-ol CAS No. 1594764-75-6

1-(2-Chloropyridin-4-yl)piperidin-4-ol

Cat. No.: B1474497
CAS No.: 1594764-75-6
M. Wt: 212.67 g/mol
InChI Key: LXVYFXREIJCSRZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-4-yl)piperidin-4-ol typically involves the reaction of 2-chloropyridine with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The chloropyridine moiety can be reduced to form a pyridine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 1-(2-Chloropyridin-4-yl)piperidin-4-one.

    Reduction: Formation of 1-(2-Pyridin-4-yl)piperidin-4-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-4-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

1-(2-Chloropyridin-4-yl)piperidin-4-ol is a compound of interest in medicinal chemistry, primarily due to its biological activity as an inhibitor of specific enzymes. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C12H18ClN3
  • Molecular Weight : 239.74 g/mol
  • Purity : Typically around 95%

The primary biological activity of this compound is its role as a selective inhibitor of the enzyme Lysyl Oxidase Like 2 (LOXL2) . This enzyme is crucial in the cross-linking of collagen and elastin in the extracellular matrix, which is vital for tissue integrity and repair.

Biochemical Pathways

Inhibition of LOXL2 leads to significant alterations in the extracellular matrix, affecting cellular processes such as proliferation and migration, particularly in cancer cells. The compound has been shown to reduce cell migration and invasion in various cancer models, indicating its potential as an anti-cancer agent.

Pharmacokinetics

Research suggests that this compound exhibits good bioavailability. It is metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2D6), which play a critical role in its pharmacokinetic profile. The compound's distribution is influenced by its interaction with plasma proteins such as albumin.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential applications:

Activity Effect Reference
Antimicrobial Exhibits antimicrobial activity against bacteria and fungi
Cancer Cell Proliferation Inhibits proliferation and migration in cancer cells
Enzyme Inhibition Selective inhibition of LOXL2
Antitumor Activity Reduces tumor size in xenograft models

Study on Antitumor Effects

A study investigated the effects of this compound on colon cancer cell lines. The compound demonstrated selective cytotoxicity against cancer cells with specific mutations while sparing normal cells. This selectivity suggests a promising therapeutic window for further development .

In Vivo Efficacy

In vivo studies using mouse models indicated that treatment with this compound significantly reduced tumor sizes without evident toxicity. Histopathological analyses showed no adverse effects on liver or kidney functions, reinforcing its potential as a safe therapeutic option .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVYFXREIJCSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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